Solabegron Acyl Glucuronide is a metabolite derived from Solabegron, a selective agonist for the β3 adrenergic receptor. Solabegron is primarily being investigated for treating conditions such as overactive bladder and irritable bowel syndrome. The acyl glucuronide form plays a significant role in the drug's pharmacokinetics and potential toxicity due to its reactivity and metabolic pathways. The synthesis and understanding of this compound are crucial for assessing its safety and efficacy in clinical applications.
Solabegron was initially developed by GlaxoSmithKline and later acquired by AltheRx in 2011. Its development has included various clinical trials, demonstrating its effectiveness in reducing symptoms associated with overactive bladder and irritable bowel syndrome while maintaining a favorable tolerability profile compared to traditional treatments .
Solabegron Acyl Glucuronide falls under the category of synthetic organic compounds, specifically classified as an acyl glucuronide. Acyl glucuronides are typically formed through the conjugation of carboxylic acids with glucuronic acid, mediated by enzymes from the uridine diphosphoglucuronosyl transferase family .
The synthesis of Solabegron Acyl Glucuronide can be achieved through various methods, primarily focusing on acylation reactions involving glucuronic acid. The most common approach involves the use of protected glucuronic acid derivatives, which are acylated to yield the desired product.
Technical details include controlling reaction conditions (temperature, pH) and using specific catalysts such as silver salts or chiral bases to enhance selectivity during synthesis .
The molecular formula for Solabegron Acyl Glucuronide is , with a molecular weight of approximately 587.02 g/mol. The compound features a complex structure that includes a chlorophenyl moiety, hydroxyethylamine side chains, and a benzoic acid core.
Solabegron Acyl Glucuronide undergoes several chemical reactions that are significant for its pharmacological profile:
Technical details regarding these reactions include their kinetics, which are influenced by structural properties such as steric hindrance and electronic effects around the carbonyl group .
Solabegron acts as an agonist at β3 adrenergic receptors, leading to relaxation of bladder smooth muscle and modulation of visceral pain pathways through somatostatin release from adipocytes. The formation of Solabegron Acyl Glucuronide impacts its pharmacodynamics by altering solubility and bioavailability.
The mechanism involves:
Key chemical properties include:
Solabegron Acyl Glucuronide is primarily studied for its role in drug metabolism and pharmacokinetics. Its reactivity as an electrophilic metabolite has implications for understanding adverse drug reactions linked to carboxylic acid-containing drugs. Research continues into its potential therapeutic applications in managing overactive bladder syndrome and other gastrointestinal disorders due to its unique mechanism of action .
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3